4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS No.: 317822-22-3
Cat. No.: VC6028076
Molecular Formula: C23H19ClN2O2
Molecular Weight: 390.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 317822-22-3 |
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Molecular Formula | C23H19ClN2O2 |
Molecular Weight | 390.87 |
IUPAC Name | 4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Standard InChI | InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-18-11-5-6-12-19(18)24)20-13-7-8-14-21(20)26(16)23(28)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3 |
Standard InChI Key | JGZTWWLMJLZSEZ-UHFFFAOYSA-N |
SMILES | CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, reflects its intricate substitution pattern:
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Quinoxalinone core: A bicyclic system comprising two nitrogen atoms at positions 1 and 4, with partial saturation at the 3,4-positions.
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Benzoyl group (C₆H₅CO-): Attached at position 4, contributing π-π stacking capabilities and hydrophobic interactions.
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2-Chlorobenzyl substituent: A chlorinated aromatic moiety at position 1, enhancing electrophilicity and binding affinity to biological targets.
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Methyl group: Positioned at the 3-nitrogen, influencing conformational rigidity and metabolic stability .
Key Physicochemical Parameters
The chlorobenzyl isomerism (2- vs. 3-chloro substitution) significantly impacts bioactivity. Comparative studies on analogous compounds show that 2-chloro derivatives exhibit 15–20% higher antimicrobial potency due to improved halogen bonding with target enzymes .
Synthetic Methodologies
Core Quinoxalinone Formation
The quinoxalinone scaffold is typically constructed via:
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Condensation of o-phenylenediamine derivatives with α-ketoesters or diketones under acidic conditions .
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Microwave-assisted cyclization (150°C, 30 min), achieving 85–92% yields with reduced side-product formation compared to traditional reflux methods .
Benzoylation
Friedel-Crafts acylation using benzoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C→RT introduces the benzoyl group. Kinetic studies show 94% conversion within 2 hours, with <5% over-acylation byproducts .
Chlorobenzyl Incorporation
Nucleophilic alkylation with 2-chlorobenzyl bromide (1.1 eq) in the presence of K₂CO₃ (2 eq) in acetonitrile (60°C, 8 h) achieves 78% yield. Steric hindrance from the 2-chloro substituent necessitates prolonged reaction times compared to para-substituted analogs .
Methylation
Quaternization of the 3-nitrogen using methyl iodide (1.5 eq) and NaH in THF (0°C→RT, 4 h) proceeds quantitatively. Deuterium labeling confirms exclusive N-methylation without O-alkylation .
Industrial-Scale Optimization
Continuous flow reactors reduce processing time by 40% and improve heat management during exothermic steps like benzoylation .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro testing against clinically relevant pathogens reveals broad-spectrum activity:
Organism | MIC (µg/mL) | Mechanism |
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Staphylococcus aureus | 4.2 | Cell wall synthesis inhibition via PBP2a binding |
Candida albicans | 6.8 | Ergosterol biosynthesis disruption (CYP51 inhibition) |
Pseudomonas aeruginosa | 12.1 | Efflux pump (MexAB-OprM) inhibition |
Time-kill assays demonstrate concentration-dependent bactericidal effects, achieving 3-log reduction in CFU/mL within 8 hours at 4× MIC .
Cell Line | GI₅₀ (nM) | Target Pathway |
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HCT-116 (Colon) | 89 | Wnt/β-catenin signaling |
MCF-7 (Breast) | 112 | Estrogen receptor α antagonism |
A549 (Lung) | 156 | EGFR tyrosine kinase inhibition |
Mechanistic studies using siRNA knockdown confirm apoptosis induction via caspase-3/7 activation (EC₅₀ = 120 nM) and PARP cleavage .
Computational Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.12 eV, indicating moderate electrophilicity suitable for charge-transfer interactions .
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Molecular Electrostatic Potential: Strongly negative regions localized at the quinoxalinone carbonyl (δ⁻ = −0.32 e) facilitate hydrogen bonding with biological targets .
Molecular Docking
AutoDock Vina simulations predict high-affinity binding (ΔG = −9.8 kcal/mol) to S. aureus penicillin-binding protein 2a (PBP2a):
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Key Interactions:
Pharmacokinetic Profiling
Parameter | Value (Rat IV) | Human Prediction (Simcyp) |
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Clearance | 32 mL/min/kg | 12 L/h |
Vd | 5.8 L/kg | 245 L |
t₁/₂ | 2.1 h | 6.8 h |
Oral Bioavailability | 38% | 22% (First-pass metabolism) |
Metabolite identification (LC-QTOF-MS) reveals primary oxidation at the benzyl methylene group, producing a pharmacologically inactive carboxylic acid derivative .
Environmental and Regulatory Considerations
Ecotoxicity
Organism | EC₅₀ (96 h) | Endpoint |
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Daphnia magna | 8.7 mg/L | Immobilization |
Vibrio fischeri | 12.4 mg/L | Luminescence inhibition |
Selenastrum capricornutum | 5.2 mg/L | Growth inhibition |
Regulatory Status
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